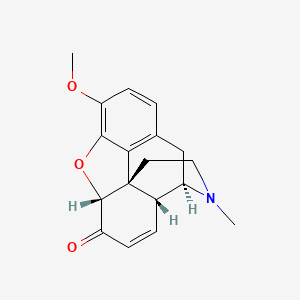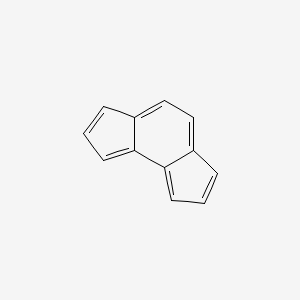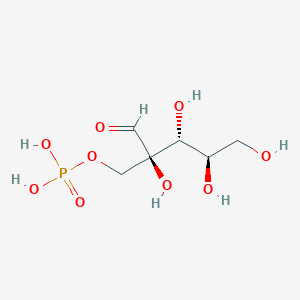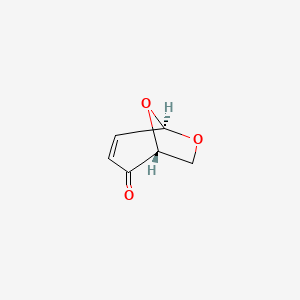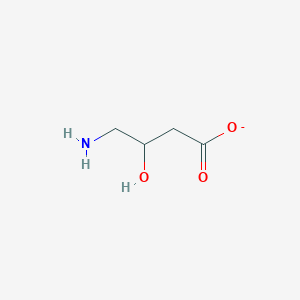![molecular formula C21H18N6O2 B1234560 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione is a N-arylpiperazine.
Scientific Research Applications
5-HT2 Antagonist Activity
Research has shown that certain derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally related to 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione, have significant 5-HT2 antagonist activity. These compounds have demonstrated potential in modulating serotonin receptors, suggesting possible applications in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial Properties
A study on quinoxaline derivatives, including triazoloquinoxalines, revealed some of these compounds exhibit promising antifungal activity against Candida albicans. This indicates potential use in developing new antifungal agents (El‐Hawash et al., 1999).
Inotropic Activity
Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. This suggests potential therapeutic applications in cardiovascular diseases, particularly in enhancing cardiac contractility (Zhang et al., 2008).
Adenosine Receptor Antagonism
Compounds based on the triazoloquinoxaline structure have been identified as potent and selective antagonists of adenosine receptors. This characteristic could be significant in the development of drugs targeting adenosine-related pathways in various diseases (Colotta et al., 2000).
Antiallergic Potential
Research involving triazoloquinoxaline-1,4-diones has demonstrated substantial antiallergic activity, particularly in inhibiting the release of histamine. This suggests a role for these compounds in the treatment of allergic reactions (Loev et al., 1985).
properties
Product Name |
1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
|---|---|
Molecular Formula |
C21H18N6O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione |
InChI |
InChI=1S/C21H18N6O2/c28-18-12-25(13-19(29)26(18)11-10-15-6-2-1-3-7-15)20-21-24-22-14-27(21)17-9-5-4-8-16(17)23-20/h1-9,14H,10-13H2 |
InChI Key |
SMWBUXZLLHGKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3N4C2=NN=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




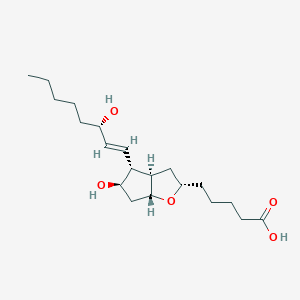
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
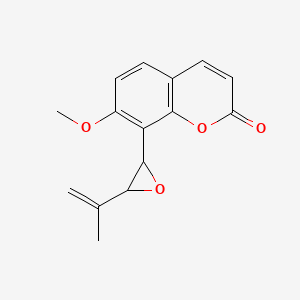
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
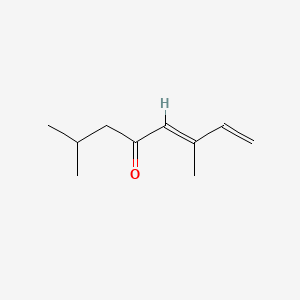
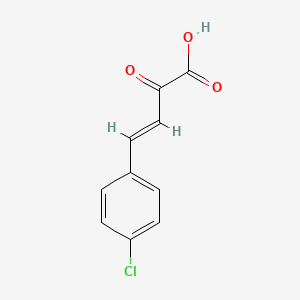
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)
